molecular formula C10H11FN2O B12083400 1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one

1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one

Cat. No.: B12083400
M. Wt: 194.21 g/mol
InChI Key: QUOFKAKSINTKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis . The presence of a fluoro and methyl group on the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific fields.

Chemical Reactions Analysis

1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one can be compared with other similar compounds, such as:

Biological Activity

1-(2-Fluoro-6-methylphenyl)imidazolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H10FN3O
  • Molecular Weight : 201.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes that play a role in disease progression, such as those involved in cancer metabolism.
  • Receptor Modulation : The compound might interact with receptors that regulate cellular signaling pathways, influencing cell proliferation and apoptosis.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that the compound has potential anticancer properties. In vitro tests show that it can inhibit the growth of various cancer cell lines, including melanoma and prostate cancer cells. The IC50 values for these activities are promising, indicating effective concentrations for therapeutic use.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models, which could be beneficial for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of melanoma cell lines
AntimicrobialActivity against bacterial strains
Anti-inflammatoryReduction in inflammatory markers

Case Study: Anticancer Activity

A study published in MDPI examined the effects of various imidazolidinone derivatives on melanoma cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of imidazolidinone derivatives was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound inhibited bacterial growth at concentrations lower than those required for many existing antibiotics, suggesting its potential as a new antimicrobial agent.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

1-(2-fluoro-6-methylphenyl)imidazolidin-2-one

InChI

InChI=1S/C10H11FN2O/c1-7-3-2-4-8(11)9(7)13-6-5-12-10(13)14/h2-4H,5-6H2,1H3,(H,12,14)

InChI Key

QUOFKAKSINTKOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)N2CCNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.